

2-Bromo-4-methylpentanoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylpentanoic acid

Cat. No.: B3021681

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-bromo-4-methylpentanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, spectral data, reactivity, and safety information.

Chemical Identity and Structure

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a valuable intermediate in organic synthesis.

- IUPAC Name: **2-bromo-4-methylpentanoic acid**[\[1\]](#)
- Molecular Formula: $C_6H_{11}BrO_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Canonical SMILES: CC(C)CC(C(=O)O)Br[\[1\]](#)[\[2\]](#)
- InChI: InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[\[1\]](#)[\[3\]](#)
- CAS Numbers: 49628-52-6, 42990-24-9[\[1\]](#)[\[2\]](#)[\[3\]](#)

The molecule exists as a racemate, though stereospecific variants such as (S)-**2-bromo-4-methylpentanoic acid** (CAS: 28659-87-2) are also available.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-bromo-4-methylpentanoic acid**.

Property	Value	Source
Molecular Weight	195.05 g/mol	[1][4][7][8]
Exact Mass	193.99424 Da	[1][2][4]
Density	1.432 g/cm ³	[2][3]
Boiling Point	240.5 °C at 760 mmHg	[2][3]
Flash Point	99.3 °C	[2][3]
Vapor Pressure	0.0126 mmHg at 25°C	[2][3]
Refractive Index	1.485	[2][3]
LogP (XLogP3)	2.3	[2][4]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	3	[2]
Topological Polar Surface Area (TPSA)	37.3 Å ²	[1][4]

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **2-bromo-4-methylpentanoic acid**.

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1] The ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the alpha-carbon, the methylene protons, the isopropyl methine

proton, and the diastereotopic methyl protons of the isopropyl group, in addition to the carboxylic acid proton.

- Infrared (IR) Spectroscopy: IR spectra, including FTIR and vapor phase IR, have been recorded.[1] Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Br stretching vibrations.

Chemical Reactivity and Synthesis

The reactivity of **2-bromo-4-methylpentanoic acid** is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

General Reactivity

- Carboxylic Acid Group: Can undergo typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.
- Alpha-Bromo Group: The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -NH₂, -CN) at this position. It can also undergo elimination reactions in the presence of a strong base.

Diagram of the primary reaction pathways for **2-bromo-4-methylpentanoic acid**.

Synthesis

A common method for the synthesis of α -bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction of 4-methylpentanoic acid with Br₂ and PBr₃ yields **2-bromo-4-methylpentanoic acid**. [9] The mechanism proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position. [9]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

Objective: To synthesize **2-bromo-4-methylpentanoic acid** from 4-methylpentanoic acid.

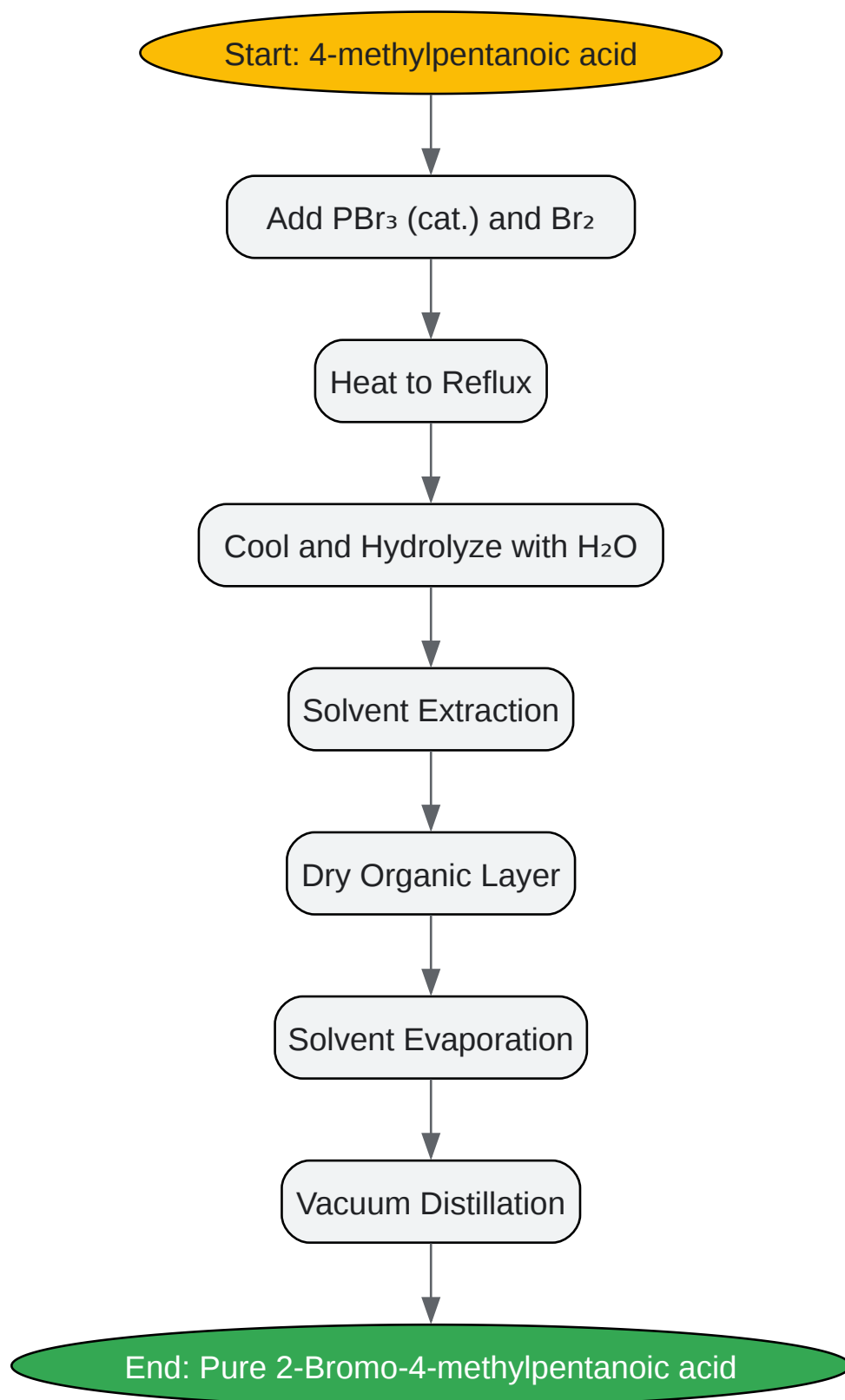
Materials:

- 4-methylpentanoic acid
- Red phosphorus or Phosphorus tribromide (PBr_3) (catalytic amount)
- Bromine (Br_2)
- Water (H_2O)
- Diethyl ether or other suitable organic solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas trap), a dropping funnel, and a magnetic stirrer.
- Initial Reaction: Charge the flask with 4-methylpentanoic acid and a catalytic amount of PBr_3 (or red phosphorus).
- Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.
- Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux until the red color of bromine disappears, indicating its consumption.
- Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide to the final carboxylic acid product.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **2-bromo-4-methylpentanoic acid**.



[Click to download full resolution via product page](#)

Workflow for the synthesis of **2-bromo-4-methylpentanoic acid**.

Safety and Handling

2-Bromo-4-methylpentanoic acid is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
- Skin Corrosion/Irritation (Danger): H314 - Causes severe skin burns and eye damage.[1][10]
- It may also be harmful in contact with skin (Acute Toxicity, Dermal) and if inhaled (Acute Toxicity, Inhalation).[1]

Precautionary Measures:

- Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Use only in a well-ventilated area and avoid breathing vapors or mist.[11]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[11][12]
- Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed and store locked up.[11] It is incompatible with strong oxidizing agents and strong bases.[12]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[11][12]
 - Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[11]
 - Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11][12]

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methylpentanoic acid | C₆H₁₁BrO₂ | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 2-bromo-4-methylpentanoic acid | 42990-24-9 [chemnet.com]
- 4. (S)-2-bromo-4-methylpentanoic acid | C₆H₁₁BrO₂ | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Synthonix, Inc > 28659-87-2 | (S)-2-Bromo-4-methylpentanoic acid [synthonix.com]
- 7. chemscene.com [chemscene.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Solved a. 4-methylpentanoic acid 1. Br/PBr excess NH, 2. H₂O | Chegg.com [chegg.com]
- 10. 42990-24-9 | 2-Bromo-4-methylpentanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-4-methylpentanoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021681#2-bromo-4-methylpentanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com